Kuraridinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

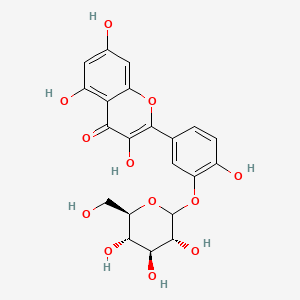

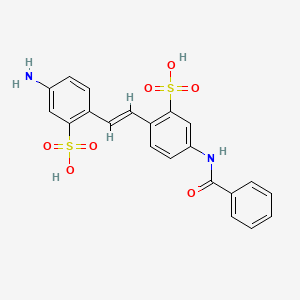

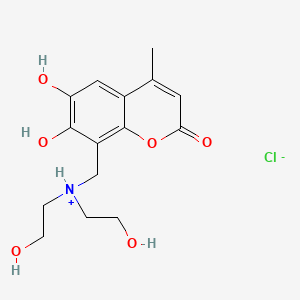

Kuraridinol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2, 4, 2' and 4', a methoxy group at position 6' and a 5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 3 respectively. It has a role as a plant metabolite. It is a member of chalcones, a member of resorcinols and a monomethoxybenzene. It derives from a trans-chalcone.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Kuraridinol, isolated from Sophora flavescens, has been identified for its potent antioxidant properties. Studies have shown that this compound exhibits significant antioxidant activities, particularly in scavenging free radicals and inhibiting reactive oxygen species (ROS) generation. This makes it a potential candidate for anti-inflammatory treatments due to its strong antioxidant capacity (Jung et al., 2008).

Hypolipidemic Effects

Research has demonstrated the hypolipidemic effects of this compound in animal models. It has been observed to significantly reduce serum lipid levels such as total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol levels. These effects suggest that this compound could be a beneficial agent in managing hyperlipidemia and preventing hypercholesterolemic atherosclerosis (Kim et al., 2008).

Metabolite Characterization

An ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification and characterization of kuraridin metabolites in rat plasma. This method provides a deeper understanding of the pharmacokinetic properties and metabolic profile of kuraridin, which is essential for its potential therapeutic applications (Liu et al., 2018).

Antimicrobial and Antiviral Activities

This compound has shown promising antimicrobial and antiviral activities. It has been effective against various bacterial and fungal microorganisms, supporting its use in Asian traditional medicine for treating microbial infections. Moreover, it exhibits strong antiviral activity against reoviruses, inhibiting virus adsorption and replication, highlighting its potential as an antiviral drug (Sohn et al., 2004), (Kwon et al., 2015).

Tyrosinase Inhibition and Potential Cosmetic Use

Studies have indicated that this compound can inhibit tyrosinase activity, which is key in melanin synthesis. This suggests its potential application as a skin-whitening agent in cosmetic products (Hyun et al., 2008).

Impact on Parkinson’s Disease

Recent research has indicated that kurarinone, a compound related to this compound, might have potential benefits in treating Parkinson's disease. This suggests a broader scope of neurological applications for this compound and related compounds (Sun et al., 2022).

Effects on Urinary Incontinence or Overactive Bladder

This compound has been identified as a potent activator of the BKCa channel, which is involved in the relaxation of urinary bladder smooth muscle. This indicates its potential therapeutic application in treating conditions like urinary incontinence or overactive bladder (Lee et al., 2019).

Eigenschaften

Molekularformel |

C26H32O7 |

|---|---|

Molekulargewicht |

456.5 g/mol |

IUPAC-Name |

(E)-1-[2,4-dihydroxy-3-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-6-methoxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H32O7/c1-15(2)17(10-11-26(3,4)32)12-19-22(30)14-23(33-5)24(25(19)31)20(28)9-7-16-6-8-18(27)13-21(16)29/h6-9,13-14,17,27,29-32H,1,10-12H2,2-5H3/b9-7+ |

InChI-Schlüssel |

YXLKVASXUULQJH-VQHVLOKHSA-N |

Isomerische SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |

SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Kanonische SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Synonyme |

kuraridinol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,6R)-6-[[2-[[2-(4-formylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1234059.png)

![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)

![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)